2-iodo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide
Overview
Description
2-iodo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide is a useful research compound. Its molecular formula is C14H12IN3O and its molecular weight is 365.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.00251 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Molecular Dynamics and Spectroscopy
A derivative from 2-pyridinecarboxaldehyde related to 2-iodo-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide exhibits E/Z isomerization upon ultraviolet radiation exposure. Understanding the spectroscopy and dynamic properties of these compounds is crucial for their potential application in molecular machines and electronic devices (Gordillo et al., 2016).
2. Synthesis and Catalytic Applications
Research on the synthesis, characterization, and catalytic activities of metal complexes with Schiff base ligands related to this compound demonstrates their significance in various applications, including DNA binding and antibacterial activities (El‐Gammal et al., 2021).
3. Synthesis of Heterocyclic Compounds
Innovative approaches to synthesize various heterocyclic compounds, including derivatives of 1,2,4-triazolo[1,5-a]pyridines, involve the use of components related to this compound. This synthesis is crucial for furthering research in organic and medicinal chemistry (Alizadeh et al., 2013).
4. Development of Nonlinear Optical Materials
A study on aroylhydrazones closely related to this compound revealed their potential as nonlinear optical (NLO) materials. Their strong electrophilic nature and hyperpolarizabilities make them suitable candidates for NLO applications (Singh et al., 2017).
5. Spin-Crossover Properties in Iron(II) Complexes
Research on iron(II) spin-crossover complexes with ligands similar to this compound highlights their unique spin-crossover properties. These properties are significant for developing materials with potential applications in memory devices and sensors (Zhang et al., 2010).
6. Antimicrobial Evaluation
Compounds analogous to this compound have been evaluated for their antimicrobial properties. Their significant response in inhibiting bacterial and fungal growth makes them valuable in the development of new antimicrobial agents (Harer et al., 2010).
7. Corrosion Inhibition
Hydroxy phenyl hydrazides, closely related to this compound, have been synthesized and investigated as corrosion inhibitors. Their effectiveness in protecting metal surfaces from corrosion is crucial for industrial applications (Singh et al., 2021).
Properties
IUPAC Name |
2-iodo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12IN3O/c1-10(13-8-4-5-9-16-13)17-18-14(19)11-6-2-3-7-12(11)15/h2-9H,1H3,(H,18,19)/b17-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZLPTUMRXJZJM-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.